(S,R,S)-AHPC-PEG3-propionic acid is a specialized chemical compound classified as an E3 ligase ligand-linker conjugate. This compound is notable for its role in targeted protein degradation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The structure integrates a (S,R,S)-AHPC-based ligand with a polyethylene glycol (PEG) linker, enhancing solubility and bioavailability while facilitating selective protein interactions.
(S,R,S)-AHPC-PEG3-propionic acid is synthesized through chemical processes that typically involve the coupling of the (S,R,S)-AHPC ligand with a three-unit PEG chain and propionic acid. This compound is commercially available from various suppliers, including MedChemExpress and Xcess Biosciences, which provide detailed product specifications and synthesis protocols .
This compound falls under the category of small molecules used in chemical biology, specifically in the field of targeted protein degradation. It is classified as a linker conjugate due to its structural components that link the E3 ligase ligand to other molecular entities, enhancing its functional applications in research and therapeutic contexts.
The synthesis of (S,R,S)-AHPC-PEG3-propionic acid typically involves several key steps:
The reaction conditions are optimized based on the specific reactivity of the components involved. Typical conditions might include stirring at room temperature for 12-24 hours, followed by quenching and purification steps to achieve a high yield of the desired product.
(S,R,S)-AHPC-PEG3-propionic acid has a complex molecular structure characterized by:
The structural data can be visualized using molecular modeling software or databases such as PubChem, which provides comprehensive details about its chemical properties and structure .
(S,R,S)-AHPC-PEG3-propionic acid participates in various chemical reactions primarily related to its function as a linker in PROTAC development:
These reactions often require specific conditions such as pH adjustments and careful control of reactant concentrations to ensure optimal yields and functionality.
The mechanism of action for (S,R,S)-AHPC-PEG3-propionic acid involves its role as a bridge between an E3 ligase and a target protein:
This mechanism underscores the potential applications in drug development, particularly for diseases where protein overexpression contributes to pathology.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment.
(S,R,S)-AHPC-PEG3-propionic acid has significant applications in scientific research:
This compound exemplifies the intersection of chemistry and biology, paving the way for innovative therapeutic strategies through precise molecular design and application.
E3 ubiquitin ligases are indispensable components of the ubiquitin-proteasome system (UPS), conferring substrate specificity during ubiquitination. With over 600 human E3 ligases identified, fewer than 2% (primarily VHL, CRBN, and IAPs) have been harnessed for proteolysis-targeting chimeras (PROTACs) [2] [7]. PROTACs function as heterobifunctional molecules comprising:
This architecture hijacks E3 ligase activity to ubiquitinate non-native substrates, leading to proteasomal degradation. The catalytic mechanism enables sub-stoichiometric activity, overcoming limitations of occupancy-driven inhibitors [1] [10]. Recruitment of diverse E3 ligases is critical for expanding the "PROTACtable" genome, mitigating resistance from E3 mutations, and leveraging tissue-specific E3 expression to reduce off-target effects [2] [7].
(S,R,S)-AHPC (VH032) is a peptidomimetic ligand derived from the hydroxyproline-containing degron of HIF-1α, optimized for high-affinity VHL binding. Its design exploits critical interactions between the hydroxyproline core and VHL's Ser111/His115 residues [1] [7]. Key structural features include:
Table 1: Structural Features Enabling (S,R,S)-AHPC-VHL Interactions
Structural Element | Role in VHL Binding | Affinity Enhancement |
---|---|---|
Hydroxyproline core | H-bonding with Ser111/His115 | Kd ≈ 1–5 µM (early analogs) |
Fluoro-cyclopropyl capping (VH101) | Hydrophobic interactions | Kd < 100 nM |
Cyano-cyclopropyl capping (VH298) | Polar contacts and steric fit | Kd ≈ 40–90 nM |
(S,R,S) stereochemistry | Optimal positioning for POI engagement | Ternary complex stability |
Cocrystal structures (e.g., VH032-VHL complex) reveal solvent-exposed exit vectors for linker conjugation, enabling POI engagement without steric clashes [1] [7].
The linker in PROTACs balances ternary complex formation, solubility, and cell permeability. Polyethylene glycol (PEG)-based spacers—particularly PEG3—are widely adopted due to:
In (S,R,S)-AHPC-PEG3-propionic acid, the PEG3 unit bridges the VHL ligand and a carboxylic acid group for POI-ligand conjugation. The propionic acid moiety facilitates amide coupling to amine-containing warheads [4] [6].
Table 2: Impact of PEG Linker Length on PROTAC Properties
Linker Type | Length (Atoms) | Degradation Efficiency* | Solubility | Key Applications |
---|---|---|---|---|
PEG2 | 8 | Moderate | ++ | Low-molecular-weight POIs |
PEG3 | 12 | High | +++ | Kinases, nuclear proteins |
PEG4 | 16 | Variable | ++++ | Membrane-associated targets |
PEG6 | 24 | Low (steric clash risk) | +++++ | Limited utility |
*Relative degradation efficiency observed in cellular assays for VHL-based PROTACs [4] [6] [10].
(S,R,S)-AHPC derivatives exhibit distinct biochemical profiles based on linker modifications and capping groups. Key derivatives include:
Requires deprotection for conjugation, limiting synthetic efficiency [3].
(S,R,S)-AHPC-PEG3-propionic acid:
Enhances degradation efficiency across kinases (e.g., BTK, EGFR) and nuclear proteins (e.g., BRD4) versus Boc-protected analogs [4] [6].
Thalidomide/Pomalidomide-based CRBN ligands:
Table 3: Biochemical Properties of Key (S,R,S)-AHPC Derivatives
Derivative | Molecular Weight | Linker Attachment | E3 Selectivity | Key Advantages |
---|---|---|---|---|
(S,R,S)-AHPC-Boc | 530.68 g/mol | Amine (Boc-protected) | Exclusive for VHL | Synthetic intermediate stability |
(S,R,S)-AHPC-PEG3-propionic acid | 662.79 g/mol | Carboxylic acid | Exclusive for VHL | Ready-to-conjugate; optimized ternary complex formation |
Thalidomide-PEG4-propionic acid | ~700 g/mol (est.) | Variable | CRBN | Broad kinase degradation |
VHL-selective ligands like (S,R,S)-AHPC-PEG3-propionic acid minimize off-target effects associated with CRBN-based degraders and leverage tissue-specific VHL expression (e.g., low in platelets) to enhance therapeutic windows [2] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1